molecular formula C30H33N3O4 B2888609 N-(3,5-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 893789-09-8

N-(3,5-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No. B2888609
CAS RN: 893789-09-8
M. Wt: 499.611
InChI Key: FJWQZKPGNXXSNO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C30H33N3O4 and its molecular weight is 499.611. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Properties

Research on structurally related compounds, such as those involving amide-containing isoquinoline derivatives, has shown significant interest in the structural aspects and properties of these molecules. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have explored their ability to form gels with mineral acids and crystalline salts, highlighting the role of crystal structure in determining the physical properties and potential applications of these compounds. The formation of host–guest complexes with enhanced fluorescence emission suggests potential applications in materials science and sensor technology A. Karmakar, R. Sarma, J. Baruah, 2007.

Antifungal and Antimicrobial Activity

Derivatives of similar structural frameworks have been identified as potential antifungal and antimicrobial agents. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been characterized for their fungicidal activity against Candida and Aspergillus species, suggesting the therapeutic potential of such compounds in treating fungal infections D. Bardiot, K. Thevissen, et al., 2015. This indicates the broader relevance of acetamide derivatives in developing new antifungal therapies.

Antitumor Activity

The synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues have demonstrated significant in vitro antitumor activity, highlighting the potential of quinazolinone and acetamide derivatives in cancer research. These compounds have shown broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU, indicating their potential as leads in the development of new anticancer drugs Ibrahim A. Al-Suwaidan, A. Abdel-Aziz, et al., 2016.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O4/c1-6-21-7-9-24(10-8-21)31-17-23-14-22-15-27(36-4)28(37-5)16-26(22)33(30(23)35)18-29(34)32-25-12-19(2)11-20(3)13-25/h7-16,31H,6,17-18H2,1-5H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWQZKPGNXXSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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